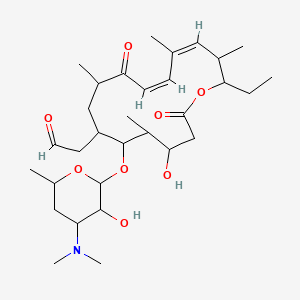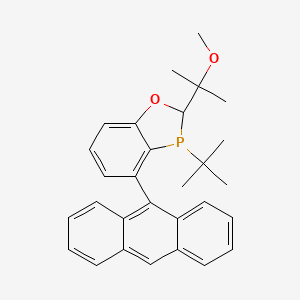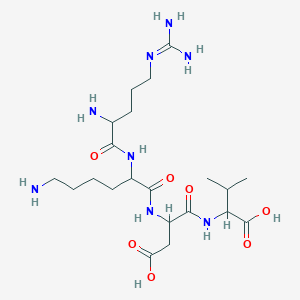
De-epoxy rosamicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La des-epoxirosamicina es un derivado del antibiótico macrólido rosamicina, que es producido por la bacteria del suelo Micromonospora rosaria. Este compuesto es conocido por sus propiedades antibacterianas, particularmente contra las bacterias grampositivas. La des-epoxirosamicina se caracteriza por la ausencia de un grupo epóxido, lo que la diferencia de su compuesto madre, la rosamicina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la des-epoxirosamicina implica la des-epoxidación química de la rosamicina. Este proceso generalmente incluye el uso de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio en condiciones controladas para eliminar el grupo epóxido .
Métodos de producción industrial: La producción industrial de des-epoxirosamicina se puede lograr mediante biotransformación microbiana. Este método implica el uso de cepas genéticamente modificadas de Micromonospora rosaria que han sido modificadas para producir des-epoxirosamicina directamente. Este enfoque aprovecha las vías biosintéticas naturales del microorganismo, lo que lo convierte en un método de producción rentable y ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones: La des-epoxirosamicina se somete a varias reacciones químicas, que incluyen:
Oxidación: La des-epoxirosamicina se puede oxidar para formar derivados hidroxilados.
Reducción: El compuesto se puede reducir aún más para formar derivados deshidro.
Sustitución: La des-epoxirosamicina puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo lactona.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos principales:
Oxidación: Derivados hidroxilados.
Reducción: Derivados deshidro.
Sustitución: Varios derivados de rosamicina sustituidos.
Aplicaciones Científicas De Investigación
La des-epoxirosamicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los antibióticos macrólidos y sus derivados.
Biología: Investigado por sus propiedades antibacterianas y su posible uso en la lucha contra las bacterias resistentes a los antibióticos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones bacterianas.
Mecanismo De Acción
La des-epoxirosamicina ejerce sus efectos antibacterianos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta acción interrumpe el crecimiento y la replicación de las bacterias, lo que lleva a su muerte final. El compuesto se dirige específicamente a la subunidad 50S del ribosoma bacteriano, evitando la translocación de péptidos durante la traducción .
Compuestos similares:
Rosamicina: El compuesto madre, que contiene un grupo epóxido.
Repromicina: Otro derivado de la rosamicina con fuertes propiedades antibacterianas.
Singularidad: La des-epoxirosamicina es única debido a la ausencia del grupo epóxido, lo que altera sus propiedades químicas y potencialmente su actividad biológica. Esta modificación puede conducir a diferencias en su espectro de actividad y su efectividad contra ciertas cepas bacterianas .
Comparación Con Compuestos Similares
Rosamicin: The parent compound, which contains an epoxy group.
Repromicin: Another derivative of rosamicin with strong antibacterial properties.
Uniqueness: De-epoxy rosamicin is unique due to the absence of the epoxy group, which alters its chemical properties and potentially its biological activity. This modification can lead to differences in its spectrum of activity and its effectiveness against certain bacterial strains .
Propiedades
Fórmula molecular |
C31H51NO8 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
2-[(11Z,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10-,18-14- |
Clave InChI |
OBUIQEYZGMZXPJ-RBBIFSNSSA-N |
SMILES isomérico |
CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)/C)C |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)




![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)


